molecular formula C14H8Cl2N2O2 B2559756 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 306979-14-6

2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2559756
CAS No.: 306979-14-6
M. Wt: 307.13
InChI Key: BVLIDGAETAXMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives can vary widely depending on the substituents present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives, including 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have been found to possess a wide range of biological activities. These compounds are notable for their antibacterial properties against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The research highlights the quinazolinone nucleus's stability, which has inspired the synthesis of new medicinal agents by introducing various bioactive moieties (Tiwary et al., 2016). Additionally, quinazoline derivatives have shown promise as anticancer agents by inhibiting various therapeutic protein targets beyond the well-known EGFR inhibition, demonstrating their potential in cancer treatment (Ravez et al., 2015).

Optoelectronic Applications

Quinazolines have also been explored for their applications in optoelectronics, where they are utilized in the synthesis and application of derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, highlighting their significance in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Synthetic Chemistry

The synthesis of quinazoline derivatives has been a subject of extensive research due to their significant biological properties. Innovative synthetic methodologies have been developed to create these compounds, emphasizing eco-friendly, mild, and atom-efficient strategies. These synthetic advances are crucial for exploring the potential applications of quinazolines further and developing more promising synthetic approaches for their production (Faisal & Saeed, 2021).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely and is largely dependent on their chemical structure and the target organism or pathway .

Safety and Hazards

Like all chemicals, quinazolinone derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Quinazolinone derivatives have been found to exhibit a wide range of biological activities, making them a promising area for future research .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18(13)20/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLIDGAETAXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.